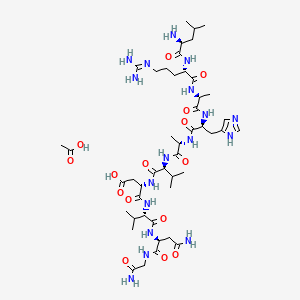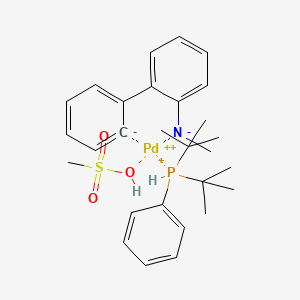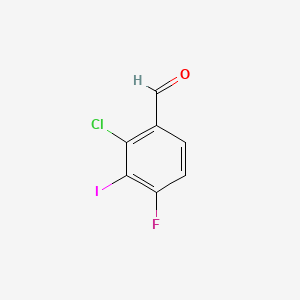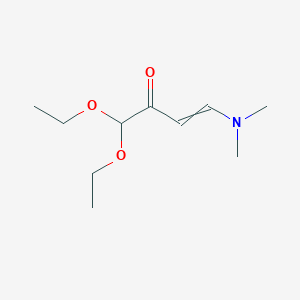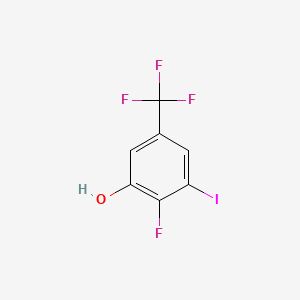
Phosphirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphirene is a hypothetical organophosphorus compound with the formula C₂H₂PH. It is the simplest cyclic, unsaturated organophosphorus compound and serves as the prototype for a family of related compounds.
Méthodes De Préparation
Phosphirene and its derivatives can be synthesized through various methods. The first example of a this compound, 1,2,3-triphenylthis compound, was prepared by trapping the phosphinidine complex Mo(CO)₅PPh with diphenylacetylene . Another method involves the placement of the double bond between the carbon atoms, resulting in a 1H-phosphirene where the phosphorus center is bonded to two carbon atoms and a hydrogen atom. Alternatively, placing the double bond between the phosphorus center and a carbon atom generates a 2H-phosphirene
Analyse Des Réactions Chimiques
Phosphirene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phosphine oxides, while reduction can yield phosphines .
Applications De Recherche Scientifique
Phosphirene and its derivatives have potential applications in various fields of scientific research. In chemistry, this compound can be used as a building block for the synthesis of more complex organophosphorus compounds. In biology and medicine, this compound derivatives may serve as potential therapeutic agents due to their unique chemical properties. In industry, this compound could be utilized in the development of new materials and catalysts .
Mécanisme D'action
The mechanism of action of phosphirene involves its interaction with molecular targets and pathways within a given system. The specific effects of this compound depend on its chemical structure and the nature of its interactions with other molecules. For example, this compound can act as a ligand in coordination chemistry, forming complexes with transition metals and influencing their reactivity .
Comparaison Avec Des Composés Similaires
Phosphirene is unique among organophosphorus compounds due to its cyclic, unsaturated structure. Similar compounds include phosphiranes and phospholes, which also contain phosphorus atoms within a ring structure. this compound is distinct in its simplicity and the presence of a double bond within the ring . Phosphiranes, for example, have a saturated three-membered ring, while phospholes contain a five-membered ring with alternating double bonds .
Propriétés
Numéro CAS |
157-19-7 |
|---|---|
Formule moléculaire |
C2H3P |
Poids moléculaire |
58.02 g/mol |
Nom IUPAC |
1H-phosphirene |
InChI |
InChI=1S/C2H3P/c1-2-3-1/h1-3H |
Clé InChI |
BHJIMPINIQQPJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CP1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


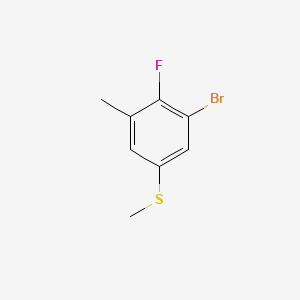
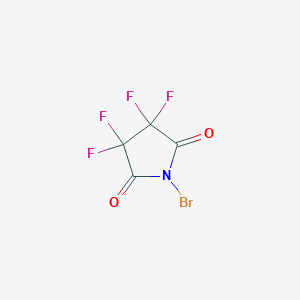

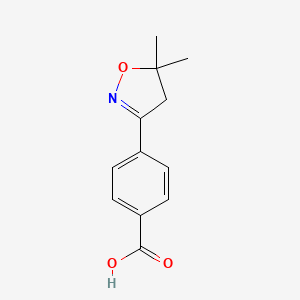
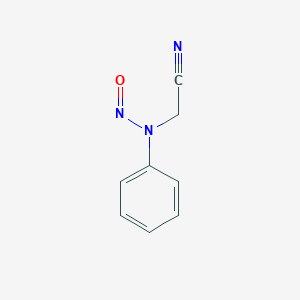

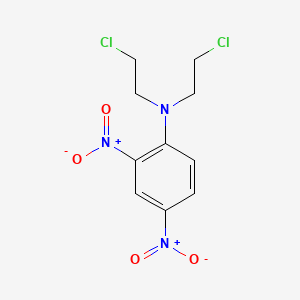
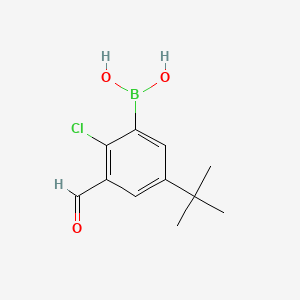
![7H-Benzo[c]thioxanthene](/img/structure/B14757276.png)
